Linagliptin impurities can be categorized based on their molecular structure and formation pathways. Some notable classes include:
The synthesis of linagliptin typically involves multiple steps, including nucleophilic substitutions and condensation reactions. The initial step often utilizes 8-bromo-7-(2-butynyl)-3-methylxanthine as a starting material, undergoing nucleophilic substitution with 2-chloromethyl-4-methylquinazoline under alkaline conditions to form key intermediates .
The molecular formula for linagliptin impurity varies depending on the specific impurity being analyzed. For example, one impurity has been identified with the molecular formula and a molecular weight of approximately 572.67 g/mol .
Spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to elucidate the structures of these impurities. For instance, high-resolution mass spectrometry has confirmed specific molecular weights corresponding to different impurities observed during synthesis .
Linagliptin impurities can undergo various chemical reactions that may further alter their structures:
The identification of these reactions often involves chromatographic methods coupled with mass spectrometry to track changes in molecular weight and structure throughout the synthesis process .
Linagliptin works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones responsible for insulin secretion. The presence of impurities may influence this mechanism indirectly by affecting drug stability or bioavailability.
Research indicates that while linagliptin itself has a high solubility and low bioavailability, the presence of certain impurities can alter these pharmacokinetic properties, potentially impacting therapeutic outcomes .
Linagliptin is typically characterized as a crystalline solid that ranges in color from white to yellowish. Its solubility in aqueous media is notably high (>1 mg/ml at pH 8), which is significant for its absorption and efficacy in clinical use .
The chemical properties of linagliptin impurities vary widely:
Linagliptin impurities serve several important roles in pharmaceutical research:
Impurities in linagliptin directly influence critical quality attributes:
Analytical control strategies employ ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MSⁿ) and nuclear magnetic resonance (NMR) to achieve ppm-level detection. For example, a 0.23% "ghost peak" (RRT 1.28) in tablets was traced to a urea derivative formed via acetonitrile-mediated degradation during sample preparation [7]. Such findings necessitate stringent controls in analytical methodologies.
Table 1: Impact of Linagliptin Impurities on Product Quality
Impurity Type | Representative Example | Formation Condition | Quality Impact |
---|---|---|---|
Degradation Product | Linagliptin urea (m/z 516.2438) | Sonication in ACN-containing diluent | Alters bioavailability; potential immunogenicity |
Process-Related | N-Boc impurity (CAS 668273-75-4) | Incomplete deprotection | May inhibit metabolic clearance |
Dimer | Acid degradant AD-2 (C₅₀H₅₆N₁₆O₄) | Acidic hydrolysis | Unknown toxicity; complicates purification |
Isomer | S-Isomer (CAS 668270-11-9) | Stereochemical contamination | Reduced DPP-4 affinity |
The International Council for Harmonisation (ICH) mandates impurity control through Q3A(R2), Q3C, and M7 guidelines:
Genotoxic impurities (GTIs) demand specialized controls. For example, Impurity II (alkyl halide) and Impurity I (degradant with N-acylated aminoaryl) in linagliptin require limits at ≤1.5 μg/day due to structural alerts [8]. UHPLC methods validated per ICH Q2(R1) enable monitoring at these levels, with quantification limits of 2–5 ppm [8].
Table 2: ICH Guideline Requirements for Linagliptin Impurities
Guideline | Scope | Linagliptin-Specific Thresholds | Analytical Controls |
---|---|---|---|
ICH Q3A(R2) | Organic Impurities | Reporting: 0.05%Identification: 0.10%Qualification: 0.15% | LC-PDA-MS; threshold: 0.05% |
ICH Q3C | Residual Solvents | Acetonitrile: 410 ppmMethanol: 3000 ppm | GC-FID; headspace sampling |
ICH M7 | Genotoxic Impurities | ≤1.5 μg/day for mutagenics | UHPLC-MS/MS; LOQ: 2 ppm |
Process-Related Impurities
Originating from synthesis, these include:
Five novel process impurities (0.15–0.5%) were characterized via LC-MS and NMR in recent manufacturing routes [2]. Their control necessitates optimized reaction stoichiometry and purification techniques like organic solvent nanofiltration.
Degradation Products
Formed under stress conditions:
Forced degradation per ICH Q1A reveals linagliptin’s instability under acid (HCl) and oxidative (H₂O₂) conditions, while remaining stable to base, heat, and light [1].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7